molecular formula C9H10N2 B3228929 2-(1-Aminoethyl)benzonitrile CAS No. 1270539-35-9

2-(1-Aminoethyl)benzonitrile

Cat. No.: B3228929
CAS No.: 1270539-35-9
M. Wt: 146.19 g/mol
InChI Key: LGMNBLFPWQROHD-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)benzonitrile is an organic compound with the molecular formula C9H10N2 It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the aminoethyl group. One common method involves the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride, which acts as a co-solvent, catalyst, and phase separation agent .

Industrial Production Methods: Industrial production of benzonitriles often involves the cyanation of benzene halides or the ammoxidation of toluene, ammonia, and air. These methods are advantageous due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Aminoethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a nitro group.

    Reduction: Reduction reactions can convert the nitrile group into an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like halides or alkoxides are often employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of 2-(1-nitroethyl)benzonitrile.

    Reduction: Formation of 2-(1-aminoethyl)benzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-(1-Aminoethyl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the nitrile group can participate in nucleophilic addition reactions, further modifying the activity of target molecules .

Comparison with Similar Compounds

  • 2-(1-Aminoethyl)benzamide
  • 2-(1-Aminoethyl)benzylamine
  • 2-(1-Aminoethyl)benzoic acid

Comparison: 2-(1-Aminoethyl)benzonitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it more versatile compared to similar compounds that may only contain one functional group .

Properties

IUPAC Name

2-(1-aminoethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMNBLFPWQROHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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